molecular formula C12H11NO2S B182919 Methyl 2-amino-5-phenylthiophene-3-carboxylate CAS No. 61325-02-8

Methyl 2-amino-5-phenylthiophene-3-carboxylate

Cat. No. B182919
CAS RN: 61325-02-8
M. Wt: 233.29 g/mol
InChI Key: QKYRXLPXSJZIQM-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-phenylthiophene-3-carboxylate is a chemical compound with the CAS Number: 61325-02-8 . Its IUPAC name is methyl 2-amino-5-phenyl-1H-1lambda3-thiophene-3-carboxylate . The compound has a molecular weight of 234.3 .


Synthesis Analysis

The synthesis of this compound involves a three-stage process . The first stage involves dissolving 2-amino-5-phenylthiophene in dimethylformamide and adding sulfuric acid . Sodium nitrite dissolved in water is then added to form a diazonium salt . In the second stage, julolidine is dissolved in a solution prepared from water and hydrochloric acid . The diazonium solution is added to the julolidine solution . The final stage involves raising the pH of the solution by adding sodium hydroxide solution . The precipitated dye is then filtered, washed, and recrystallized .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12NO2S/c1-15-12(14)9-7-10(16-11(9)13)8-5-3-2-4-6-8/h2-7H,13H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

  • "Synthesis and tautomeric structures of some novel thiophene-based bis-heterocyclic monoazo dyes" by Karcı, F. (2012) explores the synthesis of bis-heterocyclic monoazo dyes based on thiophene ring, which are characterized by spectral methods. These dyes display solvatochromic behavior and tautomeric structures in various solvents, indicating their potential application in dyeing processes and material science (Karcı, 2012).

  • "Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines" by Krinochkin, A. et al. (2021) involves the synthesis of Methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates, highlighting the compound's role in the synthesis of nucleophilic substitution products with potential relevance in medicinal chemistry (Krinochkin et al., 2021).

  • "SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY" by Prasad, K. C. et al. (2017) discusses the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, highlighting their significant biological properties such as antimicrobial, antifungal, and antitumor activities. This indicates the potential of these compounds in pharmaceutical applications (Prasad et al., 2017).

  • "Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate" by Tao, Y. et al. (2020) presents a detailed analysis of the crystal structure of Methyl-3-aminothiophene-2-carboxylate, suggesting its applications in organic synthesis and material science due to its various inter- and intra-interactions (Tao et al., 2020).

  • "Methyl esters of 2-aminotetrahydrobenzothiophene-3-carboxylic acids decorated with trifluoromethyl-containing heterocycles" by Sokolov, V. et al. (2018) discusses modifying Methyl 2-aminothiophene-3-carboxylates with trifluoromethyl-containing heterocycles, indicating their relevance in the development of new compounds with potential applications in radioligand binding and neurological studies (Sokolov et al., 2018).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

methyl 2-amino-5-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)9-7-10(16-11(9)13)8-5-3-2-4-6-8/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYRXLPXSJZIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351623
Record name methyl 2-amino-5-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61325-02-8
Record name methyl 2-amino-5-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61325-02-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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